molecular formula C11H13IO2 B8809118 2-(4-Iodophenoxy)tetrahydro-2H-pyran CAS No. 99522-34-6

2-(4-Iodophenoxy)tetrahydro-2H-pyran

Cat. No. B8809118
M. Wt: 304.12 g/mol
InChI Key: VFXGXQLIEHCZKU-UHFFFAOYSA-N
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Patent
US07811467B2

Procedure details

20 g (89 mmol) of 4-iodophenol was dissolved in 45 ml (2.0 mol/l) of toluene. To this was added 16.4 ml (0.18 mol) of 2,3-dihydroxypyrane and 1.15 g (4.5 mmol) of pyridinium p-toluenesulfonic acid, and the mixture was stirred for 2 hours under a nitrogen atmosphere. After completion of the reaction, a saturated sodium hydrogen carbonate aqueous solution was added and the mixture was extracted with ethyl acetate, then, the organic layer was washed with water, and the solvent was distilled off. As a result, 26.5 g (87.1 mmol) of (h) was obtained. The yield was 98% based on 4-iodophenol.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
2,3-dihydroxypyrane
Quantity
16.4 mL
Type
reactant
Reaction Step Two
Name
pyridinium p-toluenesulfonic acid
Quantity
1.15 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
98%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.O[CH:10]1[C:15](O)=[CH:14][CH:13]=[CH:12][O:11]1.C(=O)([O-])O.[Na+]>C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1.[NH+]1C=CC=CC=1>[O:11]1[CH2:12][CH2:13][CH2:14][CH2:15][CH:10]1[O:8][C:5]1[CH:6]=[CH:7][C:2]([I:1])=[CH:3][CH:4]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Name
Quantity
45 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
2,3-dihydroxypyrane
Quantity
16.4 mL
Type
reactant
Smiles
OC1OC=CC=C1O
Name
pyridinium p-toluenesulfonic acid
Quantity
1.15 g
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C.[NH+]1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 hours under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C(CCCC1)OC1=CC=C(C=C1)I
Measurements
Type Value Analysis
AMOUNT: AMOUNT 87.1 mmol
AMOUNT: MASS 26.5 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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